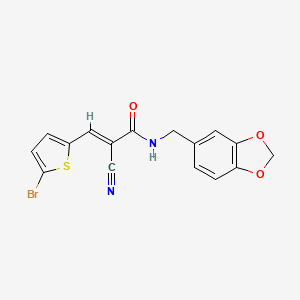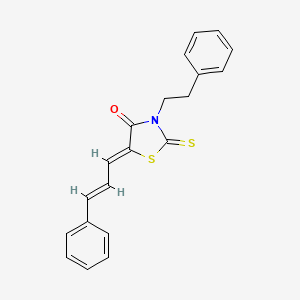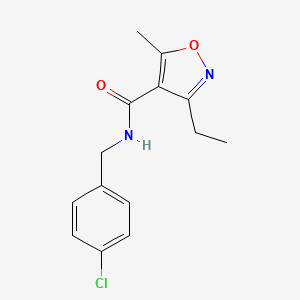
N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the protein kinase C (PKC) family of enzymes, which play important roles in a variety of cellular processes.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide involves the inhibition of N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide enzymes. N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide enzymes are activated by the binding of diacylglycerol (DAG) and calcium ions. N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide binds to the catalytic domain of N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide, preventing the binding of DAG and calcium ions. This results in the inhibition of N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide activity.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In vivo studies have demonstrated that it can reduce the size of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide in lab experiments is its selectivity for N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide enzymes. This allows researchers to specifically target these enzymes without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Direcciones Futuras
There are several future directions for research involving N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide. One area of research is the development of more potent and selective inhibitors of N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide enzymes. Another area of research is the investigation of the role of N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide enzymes in various disease states, such as cancer and inflammation. Additionally, the potential use of N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide as a therapeutic agent for these diseases should be explored.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide is a valuable tool in scientific research. It is primarily used as a selective inhibitor of N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide enzymes. N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide enzymes are involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting these enzymes, N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide can help researchers to better understand the role of N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-thienyl)-2-cyanoacrylamide in these processes.
Propiedades
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3S/c17-15-4-2-12(23-15)6-11(7-18)16(20)19-8-10-1-3-13-14(5-10)22-9-21-13/h1-6H,8-9H2,(H,19,20)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDUAHKFLNKIOV-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=CC3=CC=C(S3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)/C(=C/C3=CC=C(S3)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-dimethoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4651824.png)
![1-{N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4651827.png)
![N-[4-(acetylamino)benzyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4651830.png)

![methyl 1-[ethoxy(oxo)acetyl]-4-piperidinecarboxylate](/img/structure/B4651845.png)


![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B4651865.png)
![4-(difluoromethyl)-6-(4-ethylphenyl)-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4651880.png)
![4-(3-chlorophenyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4651889.png)
![1-[3-(1-pyrrolidinylsulfonyl)benzoyl]indoline](/img/structure/B4651894.png)

![8-[2-(3-isopropylphenoxy)ethoxy]-2-methylquinoline](/img/structure/B4651917.png)